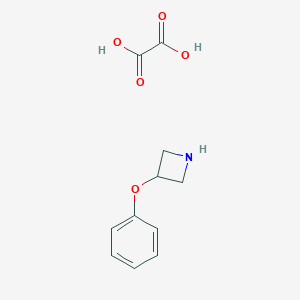

3-Phenoxyazetidine oxalate

Description

Contextual Significance of Azetidine (B1206935) Ring Systems in Contemporary Organic Synthesis

Azetidines, which are four-membered saturated nitrogen-containing heterocycles, are of considerable interest in organic synthesis and medicinal chemistry. rsc.orgrsc.org Their significance stems from a notable ring strain of approximately 25.4 kcal/mol, which is intermediate between the less stable aziridines and the more stable pyrrolidines. rsc.org This inherent strain makes azetidines reactive and thus valuable as synthetic intermediates, while still being stable enough for practical handling. rsc.orgrsc.org

The synthesis of azetidines can be challenging due to this ring strain, making their formation energetically unfavorable. clockss.org However, numerous methods have been developed, including intramolecular cyclization, cycloaddition reactions, and the reduction of β-lactams (azetidin-2-ones). acs.orgub.bw The development of these synthetic routes has been driven by the increasing application of azetidines in various chemical fields. clockss.org

The unique four-membered ring structure is a privileged motif found in a variety of natural products and pharmacologically active compounds. rsc.orgclockss.org This has spurred significant research into the synthesis and functionalization of azetidine derivatives. rsc.orgmedwinpublishers.com Their utility extends to being building blocks for other acyclic and heterocyclic structures and as ligands in asymmetric catalysis. clockss.orgub.bw

Role of Phenoxy Substituents in Modulating Azetidine Scaffold Properties

The introduction of a phenoxy group onto a molecular scaffold can significantly alter its chemical and physical properties. mdpi.combohrium.com The phenoxy group, consisting of a phenyl ring attached to an oxygen atom, is a key pharmacophore in many established drugs. mdpi.comnih.gov Its presence can influence a molecule's pharmacokinetic profile and its interaction with biological targets. nih.gov

In the context of an azetidine ring, a phenoxy substituent at the 3-position is expected to exert notable electronic and steric effects. The electron-withdrawing nature of the phenoxy group can influence the reactivity of the azetidine ring. researchgate.net Specifically, it can affect the nucleophilicity of the nitrogen atom and the susceptibility of the ring to opening reactions. rsc.org The steric bulk of the phenoxy group can also direct the stereochemical outcome of reactions involving the azetidine ring.

Furthermore, the phenoxy moiety can engage in non-covalent interactions, such as π-π stacking, which can be crucial for the binding of a molecule to a biological receptor or for influencing its solid-state packing. nih.gov The ether oxygen of the phenoxy group may also participate in hydrogen bonding, further dictating the molecule's conformation and interactions. mdpi.com The study of 3-phenoxyazetidine (B1367254) provides a platform to understand how these substituent effects translate to the specific chemistry of the azetidine scaffold. acs.org

Importance of Oxalate (B1200264) Counterions in Organic Salt Crystallography and Coordination Chemistry

Oxalate, the dianion of oxalic acid (C₂O₄²⁻), is a versatile and widely studied counterion in the formation of organic and inorganic salts. fiveable.mewikipedia.org Its ability to form stable crystalline lattices is of great importance in the field of crystal engineering and for the isolation and purification of chemical compounds. bohrium.comresearchgate.net The oxalate ion can act as a hydrogen bond acceptor, playing a crucial role in the formation of supramolecular assemblies. journalspress.com

In coordination chemistry, oxalate is a well-known ligand that can bind to metal ions in various modes, acting as a monodentate, bidentate, tridentate, or even tetradentate ligand. researchgate.net This versatility allows for the construction of a wide array of coordination polymers and metal-organic frameworks with interesting magnetic and optical properties. wikipedia.orgacs.org The oxalate ligand's ability to form stable chelate rings with metal ions contributes significantly to the stability of the resulting complexes. fiveable.me

The formation of an oxalate salt of an organic base, such as 3-phenoxyazetidine, provides a means to obtain a stable, crystalline solid. The study of the crystal structure of 3-phenoxyazetidine oxalate can provide valuable insights into the intermolecular interactions, such as hydrogen bonding and π-stacking, that govern its solid-state architecture. journalspress.com This information is fundamental for understanding the physical properties of the material.

Rationale for Investigating this compound as a Fundamental Model System

The investigation of this compound is predicated on its status as a fundamental model system that allows for the systematic study of the interplay between its constituent chemical entities. The azetidine ring provides a strained, reactive core, the phenoxy group introduces specific electronic and steric modifications, and the oxalate counterion facilitates the formation of a stable, crystalline solid suitable for detailed structural analysis.

By studying this seemingly simple salt, researchers can gain detailed insights into several key areas of chemistry:

The influence of substituents on the reactivity and stability of strained heterocyclic rings. The phenoxy group at the 3-position offers a clear case study for how an electron-withdrawing and sterically demanding group can modulate the properties of the azetidine ring. acs.org

The principles of molecular recognition and supramolecular assembly. The crystal structure of this compound reveals the specific hydrogen bonding and other non-covalent interactions that dictate its solid-state organization.

The fundamentals of organic salt formation and crystallography. The use of oxalate as a counterion provides a classic example of how to induce crystallinity in an organic base, allowing for precise structural determination via X-ray diffraction.

Detailed research findings on related structures, such as cis and trans 3-phenylthio/3-phenoxyazetidine-2-one, have utilized techniques like 2D NMR and mass spectrometry to confirm their proposed structures and stereochemistry. researchgate.net Similarly, the synthesis and characterization of this compound would provide a wealth of data on its chemical and physical properties.

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₃NO₅ | N/A |

| Molecular Weight | 239.23 g/mol | N/A |

| Appearance | Crystalline solid | researchgate.net |

| Key Structural Features | Azetidine ring, Phenoxy group, Oxalate counterion | rsc.orgnih.govfiveable.me |

Properties

CAS No. |

132924-57-3 |

|---|---|

Molecular Formula |

C11H13NO5 |

Molecular Weight |

239.22 g/mol |

IUPAC Name |

oxalic acid;3-phenoxyazetidine |

InChI |

InChI=1S/C9H11NO.C2H2O4/c1-2-4-8(5-3-1)11-9-6-10-7-9;3-1(4)2(5)6/h1-5,9-10H,6-7H2;(H,3,4)(H,5,6) |

InChI Key |

SJAQQUXPBCFIDC-UHFFFAOYSA-N |

SMILES |

C1C(CN1)OC2=CC=CC=C2.C(=O)(C(=O)O)O |

Canonical SMILES |

C1C(CN1)OC2=CC=CC=C2.C(=O)(C(=O)O)O |

Synonyms |

3-PHENOXY-AZETIDINE OXALATE |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Phenoxyazetidine Oxalate

Retrosynthetic Analysis of the 3-Phenoxyazetidine (B1367254) Core Structure

A logical retrosynthetic analysis of the 3-phenoxyazetidine core provides a roadmap for its synthesis. The primary disconnection breaks the ether linkage, leading to a 3-hydroxyazetidine precursor and a phenol (B47542). This approach is advantageous as it allows for the late-stage introduction of the phenoxy group, enabling the synthesis of diverse analogs. Further disconnection of the 3-hydroxyazetidine can proceed through several pathways. A C-N bond cleavage reveals a 1,3-aminoalcohol, a common starting point for azetidine (B1206935) synthesis. Alternatively, a C-C bond disconnection points towards strategies involving the cyclization of α-haloamines or the ring expansion of aziridines. This analytical process highlights key intermediates and informs the selection of appropriate forward synthetic reactions. egrassbcollege.ac.in

Development of Novel Azetidine Ring-Forming Reactions for Phenoxyazetidine Construction

The inherent ring strain of the four-membered azetidine ring presents a synthetic challenge, prompting the development of innovative ring-forming reactions. rsc.orgacs.org These methods are crucial for the efficient construction of the 3-phenoxyazetidine scaffold.

Strain-Release Homologation Approaches in Azetidine Synthesis

A powerful strategy for azetidine synthesis involves the principle of strain-release homologation. rsc.orgnih.gov This approach utilizes highly strained precursors, such as azabicyclo[1.1.0]butanes, which readily undergo ring-opening reactions with various nucleophiles. nih.govacs.orgorganic-chemistry.org The relief of ring strain provides a strong thermodynamic driving force for the reaction. For instance, the reaction of an azabicyclo[1.1.0]butane with a phenoxide nucleophile could, in principle, directly afford the 3-phenoxyazetidine core. This method offers a modular and convergent approach to a wide range of substituted azetidines. chemrxiv.orgnih.govacs.orgorganic-chemistry.org

Cycloaddition Reactions for Stereocontrolled Azetidine Formation

Cycloaddition reactions offer a powerful tool for the stereocontrolled synthesis of the azetidine ring. acs.org The [2+2] cycloaddition between an imine and an alkene, known as the aza Paternò-Büchi reaction, can directly yield the azetidine core. rsc.orgresearchgate.net Recent advancements have focused on visible-light-mediated photocycloadditions, which often proceed under mild conditions. researchgate.netnih.gov Furthermore, the Staudinger synthesis, involving the [2+2] cycloaddition of a ketene (B1206846) with an imine, is a well-established method for constructing β-lactams (azetidin-2-ones), which can then be reduced to the corresponding azetidines. researchgate.net The stereochemical outcome of these reactions can often be controlled by the choice of reactants, catalysts, and reaction conditions, providing access to specific stereoisomers of 3-phenoxyazetidine. nih.gov

Reduction of Azetidin-2-ones for Phenoxyazetidine Ring Assembly

The reduction of readily available azetidin-2-ones (β-lactams) is one of the most widely used methods for preparing azetidines. acs.orgmagtech.com.cn This transformation can be achieved using various reducing agents, with hydroalanes being particularly effective. acs.org The synthesis of a 3-phenoxyazetidin-2-one precursor, for example, through a Staudinger cycloaddition of a phenoxyketene with an imine, followed by reduction, provides a reliable route to 3-phenoxyazetidine. researchgate.net This two-step sequence allows for significant structural diversity to be introduced through both the ketene and imine components. The reduction step generally proceeds with retention of stereochemistry at the ring carbons. acs.orgnih.gov

Stereoselective Synthesis of 3-Phenoxyazetidine Scaffolds

Controlling the stereochemistry at the C3 position of the azetidine ring is crucial for modulating the biological activity of 3-phenoxyazetidine derivatives. Several strategies have been developed to achieve stereoselective synthesis. Chiral auxiliaries attached to the nitrogen or other positions of the reactants can direct the stereochemical course of ring-forming reactions. clockss.org Asymmetric catalysis, employing chiral Lewis acids or organocatalysts, has also emerged as a powerful tool for enantioselective azetidine synthesis. rsc.org Furthermore, the stereoselective reduction of a 3-azetidinone precursor using chiral reducing agents can provide access to enantiomerically enriched 3-hydroxyazetidines, which can then be converted to 3-phenoxyazetidine. The separation of diastereomeric intermediates is another common strategy to obtain stereochemically pure products. d-nb.info

Optimized Crystallization and Purification of the Oxalate (B1200264) Salt

The final step in the preparation of 3-phenoxyazetidine oxalate involves the formation and purification of the oxalate salt. This is a critical step for obtaining a stable, crystalline solid with high purity, suitable for further applications. The process typically involves dissolving the free base of 3-phenoxyazetidine in a suitable solvent, such as ethanol (B145695) or acetone, and adding a solution of oxalic acid. prepchem.com The choice of solvent is crucial and can significantly impact the crystal morphology and yield. ethz.chrsc.orgusu.edu

Factors such as temperature, concentration, and cooling rate must be carefully controlled to promote the formation of well-defined crystals and minimize the inclusion of impurities. researchgate.net Recrystallization from an appropriate solvent system, such as acetone-isopropyl ether, is often employed to further enhance the purity of the final product. prepchem.com The resulting crystalline solid can be characterized by its melting point and spectroscopic data to confirm its identity and purity.

Below is a table summarizing key aspects of the synthesis and purification:

| Parameter | Details | References |

| Starting Material | 3-Phenoxyazetidine (free base) | prepchem.com |

| Reagent | Oxalic Acid | prepchem.com |

| Solvent for Salt Formation | Ethanol, Acetone | prepchem.com |

| Purification Method | Recrystallization | prepchem.com |

| Recrystallization Solvent | Acetone-isopropyl ether | prepchem.com |

| Key Control Factors | Temperature, Concentration, Cooling Rate | ethz.chrsc.orgusu.edu |

Advanced Spectroscopic and Structural Elucidation of 3 Phenoxyazetidine Oxalate

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Detailed Stereochemical Assignment

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of 3-Phenoxyazetidine (B1367254) oxalate (B1200264) in solution. By analyzing the chemical environment of ¹H and ¹³C nuclei, NMR confirms the connectivity and stereochemical relationships within the 3-phenoxyazetidine cation.

In a typical deuterated solvent like DMSO-d₆, the ¹H NMR spectrum would reveal distinct signals for each proton type. The protons of the phenoxy group would appear in the aromatic region, typically between 6.9 and 7.4 ppm. The azetidine (B1206935) ring protons would be found further upfield; the methine proton at the C3 position (H-3), being adjacent to the oxygen atom, would likely resonate around 5.0 ppm. The methylene (B1212753) protons at the C2 and C4 positions are diastereotopic and would present as complex multiplets, likely in the 4.0-4.5 ppm range. mdpi.com The proton on the positively charged nitrogen atom would appear as a broad signal, its chemical shift being highly dependent on concentration and solvent.

The ¹³C NMR spectrum provides complementary information. The carbons of the phenyl group would generate several signals between 115 and 160 ppm. The two carbons of the oxalate anion are chemically equivalent and would produce a single, sharp resonance in the downfield region of 160-170 ppm, characteristic of a carboxylate carbon. researchgate.netcopernicus.org The azetidine ring carbons would be observed at approximately 75 ppm for C3 (bonded to oxygen) and around 50-55 ppm for C2 and C4.

Interactive Table 1: Predicted NMR Chemical Shifts (δ) for 3-Phenoxyazetidine Oxalate

| Nucleus | Atom Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Notes |

| ¹H | Phenyl (ortho, para) | 7.0 - 7.4 | Multiplet | Typical aromatic region for phenoxy group. |

| Phenyl (meta) | 6.9 - 7.1 | Triplet | Typical aromatic region for phenoxy group. | |

| Azetidine CH | ~5.0 | Multiplet | Methine proton at the stereocenter. | |

| Azetidine CH₂ | 4.0 - 4.5 | Multiplet | Diastereotopic methylene protons. | |

| Azetidinium NH₂⁺ | Variable | Broad Singlet | Chemical shift is solvent/concentration dependent. | |

| ¹³C | Oxalate (C=O) | 160 - 170 | Singlet | Characteristic of oxalate carboxylate carbon. researchgate.netcopernicus.org |

| Phenyl (C-O) | 155 - 160 | Singlet | Quaternary aromatic carbon. | |

| Phenyl (CH) | 115 - 130 | Singlet | Aromatic carbons. | |

| Azetidine (CH) | ~75 | Singlet | Carbon atom of the stereocenter. | |

| Azetidine (CH₂) | 50 - 55 | Singlet | Methylene carbons adjacent to nitrogen. |

Single-Crystal X-ray Diffraction Analysis for Solid-State Conformation and Intermolecular Interactions

Single-crystal X-ray diffraction (SC-XRD) offers an unambiguous determination of the three-dimensional structure of this compound in the solid state. This powerful technique maps electron density to reveal precise atomic coordinates, bond lengths, bond angles, and the nature of intermolecular forces that dictate the crystal packing.

The analysis would confirm the formation of a salt, where a proton transfer occurs from oxalic acid to the basic nitrogen atom of the azetidine ring. nih.gov This results in an azetidinium cation and an oxalate anion. The most significant intermolecular interaction governing the crystal structure would be strong hydrogen bonds between the N-H donors of the azetidinium cation and the carboxylate oxygen acceptors of the oxalate anion. These N⁺-H···O⁻ interactions are primary drivers of the supramolecular assembly.

The conformation of the four-membered azetidine ring is of particular interest. It is not planar and would likely adopt a puckered conformation to relieve ring strain. The phenoxy group at the C3 position can be oriented in either a pseudo-axial or pseudo-equatorial position relative to the ring. The oxalate anion itself can adopt different conformations, being either planar (D₂h symmetry) or staggered (D₂d symmetry), depending on the crystalline environment and packing forces. walisongo.ac.id

Interactive Table 2: Expected Crystallographic and Hydrogen Bonding Parameters

| Parameter | Description | Expected Value / Feature |

| Unit Cell | Crystal System | Monoclinic or Orthorhombic (Common for organic salts) |

| Ionic State | Proton Transfer | Confirmed transfer from oxalic acid to azetidine N |

| Cation Conformation | Azetidine Ring | Puckered (non-planar) |

| Anion Conformation | Oxalate Anion | Planar (D₂h) or Staggered (D₂d) walisongo.ac.id |

| Primary Interaction | Hydrogen Bonding | N⁺-H···O⁻ |

| H-Bond Distance | N···O distance | ~2.7 - 2.9 Å |

| H-Bond Geometry | N-H···O angle | 160 - 180° |

Vibrational Spectroscopy (FT-IR, Raman) for Comprehensive Functional Group Analysis

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a detailed fingerprint of the functional groups present in this compound. The two techniques are complementary; some vibrational modes that are strong in IR are weak or silent in Raman, and vice versa.

The spectra can be interpreted by considering the contributions from both the 3-phenoxyazetidine cation and the oxalate anion.

3-Phenoxyazetidine Cation: The FT-IR spectrum would show characteristic N-H stretching bands for the azetidinium group, typically appearing as a broad absorption in the 2500-3000 cm⁻¹ region. Aromatic C-H stretching vibrations from the phenoxy group would be observed just above 3000 cm⁻¹. The C-O-C asymmetric stretch of the ether linkage is a strong band, expected around 1240-1260 cm⁻¹. nih.gov

Oxalate Anion: The oxalate anion has a highly characteristic vibrational signature. Due to its centrosymmetric nature in a planar D₂h conformation, the rule of mutual exclusion applies, meaning vibrations that are IR active are Raman inactive, and vice versa. walisongo.ac.idsciengine.com The most prominent IR band is the very strong asymmetric C=O stretch, typically found between 1600 and 1640 cm⁻¹. unimi.it The in-plane O-C=O bending mode gives rise to a sharp band around 780-800 cm⁻¹. nih.govunimi.it In the Raman spectrum, the key vibration is the intense symmetric C=O stretch, which appears between 1450 and 1490 cm⁻¹. sciengine.com

Interactive Table 3: Key Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Technique | Assignment | Functional Group |

| > 3000 | IR, Raman | ν(C-H) | Aromatic C-H Stretch |

| 2500 - 3000 | IR | ν(N-H) | Azetidinium N⁺-H Stretch |

| ~1620 | IR (Strong) | ν_as(C=O) | Asymmetric C=O Stretch unimi.it |

| ~1470 | Raman (Strong) | ν_s(C=O) | Symmetric C=O Stretch sciengine.com |

| ~1250 | IR (Strong) | ν_as(C-O-C) | Asymmetric Ether Stretch nih.gov |

| ~790 | IR (Sharp) | δ(O-C=O) | In-plane O-C=O Bend nih.gov |

Chiroptical Spectroscopy for Enantiomeric Purity and Absolute Configuration Determination

The this compound molecule possesses a chiral center at the C3 carbon of the azetidine ring. Therefore, the compound can exist as a pair of enantiomers, (R)-3-Phenoxyazetidine oxalate and (S)-3-Phenoxyazetidine oxalate. While standard spectroscopic techniques cannot differentiate between enantiomers, chiroptical methods are designed for this purpose.

For an enantiomerically pure or enriched sample, techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) would be essential.

Electronic Circular Dichroism (ECD): This technique measures the differential absorption of left and right circularly polarized light in the UV-Vis range. The aromatic chromophore (phenoxy group) would give rise to characteristic Cotton effects. Comparison of the experimental ECD spectrum with spectra predicted by time-dependent density functional theory (TD-DFT) calculations for a specific enantiomer (e.g., the R-enantiomer) would allow for the unambiguous assignment of the absolute configuration of the sample.

Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring differential absorption in the vibrational region of the spectrum. It provides a more complex but information-rich fingerprint. The VCD spectrum could be used similarly to ECD—by comparing the experimental spectrum to a computed one—to determine the absolute configuration. VCD is also a powerful tool for confirming enantiomeric purity.

The application of these techniques would be the final step in the complete stereochemical elucidation of a chiral sample of this compound.

Computational and Theoretical Chemistry Investigations of 3 Phenoxyazetidine Oxalate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in elucidating the electronic properties and predicting the reactivity of 3-Phenoxyazetidine (B1367254) oxalate (B1200264). These methods offer a microscopic view of the molecule, revealing details that are often inaccessible through experimental techniques alone.

Density Functional Theory (DFT) Studies on Molecular Geometry, Energetics, and Conformational Landscape

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 3-Phenoxyazetidine oxalate, DFT calculations, often using hybrid functionals like B3LYP with appropriate basis sets such as 6-311G(d, p) or DGDZVP, are employed to determine its optimal molecular geometry. nih.govnih.gov These calculations provide precise bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure. nih.govmdpi.com

Furthermore, DFT is used to calculate the energetic properties of the molecule, such as its total energy, heat of formation, and dipole moment. aimspress.com The calculated dipole moment provides insights into the molecule's polarity and its potential for dipole-dipole interactions with other molecules. aimspress.com Natural Bond Orbital (NBO) analysis, a common post-DFT calculation, can be performed to understand intramolecular charge transfer interactions and their contribution to the stabilization of the molecule. nih.gov

| Property | Description | Typical DFT Functional/Basis Set |

|---|---|---|

| Molecular Geometry | Provides optimized bond lengths, bond angles, and dihedral angles. | B3LYP/6-311G(d, p) |

| Conformational Analysis | Identifies stable conformers and the energy barriers between them. | B3LYP/6-311G(d, p) |

| Energetics | Calculates total energy, heat of formation, and dipole moment. | B3LYP/DGDZVP |

| NBO Analysis | Investigates intramolecular charge transfer and orbital interactions. | Performed on a DFT-optimized geometry. |

Ab Initio Methods for High-Accuracy Electronic Structure Analysis

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of accuracy for electronic structure analysis compared to DFT in some cases. These methods are computationally more demanding but can provide benchmark-quality results for properties like electron correlation energies and excited state energies. For complex systems like this compound, ab initio calculations can be used to validate the results obtained from DFT and to investigate phenomena where DFT might be less reliable.

Techniques such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide a more accurate description of electron correlation, which is important for understanding non-covalent interactions and reaction barriers. While full ab initio calculations on the entire this compound molecule might be computationally prohibitive, they can be applied to key fragments or used to parameterize more efficient methods. Recent advancements have demonstrated the feasibility of ab initio phasing for determining the structures of macromolecules, highlighting the power of these methods in structural elucidation. nih.gov

Molecular Dynamics Simulations for Solution-Phase Behavior and Solvent Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. rsc.org For this compound, MD simulations provide a dynamic picture of its behavior in solution, capturing the intricate interactions with solvent molecules. These simulations can reveal how the solvent influences the conformational preferences of the molecule and the dynamics of its structural fluctuations.

By placing the this compound molecule in a box of explicit solvent molecules (e.g., water), MD simulations can track the trajectory of each atom based on a given force field. rsc.org This allows for the calculation of various properties, such as radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. This information is crucial for understanding the solvation shell structure and the nature of solute-solvent hydrogen bonds.

MD simulations can also be used to study the aggregation behavior of this compound in solution, which is particularly relevant for understanding crystallization processes. rsc.org These simulations can predict how solute molecules interact with each other and form clusters, providing insights into the early stages of nucleation. rsc.org The dynamics of these clusters, including their formation and dissolution, can be analyzed to understand the factors that govern crystal growth. rsc.orgwhiterose.ac.uk

Theoretical Reactivity Analysis of the Azetidine (B1206935) Ring and Phenoxy Moiety

Theoretical methods are invaluable for understanding the reactivity of the different components of this compound, namely the azetidine ring and the phenoxy moiety. These analyses can predict the most likely sites for chemical reactions and the mechanisms through which these reactions occur.

Ring Strain Analysis and its Influence on Chemical Transformations

The azetidine ring in 3-Phenoxyazetidine is a four-membered heterocyclic ring, which inherently possesses significant ring strain due to the deviation of its bond angles from the ideal tetrahedral angle. smolecule.comvulcanchem.com This ring strain is a key factor influencing the reactivity of the molecule, as reactions that lead to the opening of the ring can relieve this strain and are therefore often thermodynamically favorable. nih.govrsc.org

Computational methods can be used to quantify the ring strain energy, providing a measure of the inherent instability of the ring. nih.gov This information is crucial for predicting the feasibility of ring-opening reactions under various conditions. The relief of ring strain is a significant driving force for many chemical transformations involving azetidine derivatives. rsc.org

Frontier Molecular Orbital Theory Applications to Reaction Pathways

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool for understanding and predicting the outcome of chemical reactions. wikipedia.org This theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. pku.edu.cn The energy gap between the HOMO and LUMO, as well as their shapes and symmetries, determine the feasibility and selectivity of a reaction. pku.edu.cnru.nl

Ligand Binding Mode and Chelation Studies of the Oxalate Counterion in Hypothetical Complexes

In the absence of direct experimental or computational studies on this compound itself, theoretical investigations into the ligand binding mode and chelation of the oxalate counterion can be constructed based on well-established principles of coordination chemistry and computational modeling of related systems. Such hypothetical complexes are crucial for predicting the compound's structure, stability, and potential interactions in various chemical environments.

The interaction between the 3-phenoxyazetidinium cation and the oxalate anion is primarily electrostatic. However, the oxalate ion is a versatile ligand capable of various binding modes, which can be explored through computational models. rsc.orgnih.gov The protonated nitrogen of the azetidine ring in the 3-phenoxyazetidinium cation is the primary site for interaction with the negatively charged oxalate counterion.

Hypothetical Binding Modes

Computational studies on similar systems, particularly involving metal-oxalate complexes, have identified several key binding modes for the oxalate ion. researchgate.netmdpi.comnih.gov These can be extrapolated to hypothesize the interactions within this compound. The primary modes of interaction for the oxalate counterion with the 3-phenoxyazetidinium cation or a hypothetical metal center are:

Monodentate Interaction: In this mode, only one of the oxygen atoms from one of the carboxylate groups of the oxalate ion forms an electrostatic interaction or a hydrogen bond with the protonated nitrogen of the azetidinium ring. This type of interaction is less common for oxalate unless steric hindrance is a significant factor. acs.org

Bidentate Chelating Interaction: This is a common binding mode for oxalate where both oxygen atoms of one carboxylate group coordinate to a single center. mdpi.com In a hypothetical metal complex involving this compound, the oxalate could chelate a metal ion, while the 3-phenoxyazetidinium cation acts as a counterion. Density functional theory (DFT) calculations on other oxalate complexes have shown that the bidentate binding mode is often energetically favorable. mdpi.combiorxiv.org

Bidentate Bridging Interaction: The oxalate ion can bridge two separate cations or metal centers. Each carboxylate group can bind to a different cation, leading to the formation of polymeric chains or more complex supramolecular structures. In the context of this compound, this could involve oxalate bridging two 3-phenoxyazetidinium cations. Crystal structure analyses of various metal-oxalate compounds reveal the prevalence of such bridging, leading to the formation of one-, two-, or three-dimensional networks. researchgate.netnih.gov

Computational Analysis of Hypothetical Complexes

To rigorously investigate these binding modes for this compound, computational methods such as Density Functional Theory (DFT) would be employed. These calculations can predict the most stable geometric configurations and the corresponding binding energies for each hypothetical interaction.

A typical computational approach would involve:

Geometry Optimization: The initial structures of the 3-phenoxyazetidinium cation and the oxalate anion would be optimized. Then, various initial configurations of the ion pair, representing different binding modes, would be fully optimized to find the minimum energy structures.

Binding Energy Calculation: The strength of the interaction in the most stable configuration would be calculated by subtracting the energies of the individual optimized ions from the energy of the optimized ion pair.

Vibrational Frequency Analysis: This would be performed to confirm that the optimized structures correspond to true energy minima and to predict the infrared and Raman spectra for each binding mode, which could be used to compare with future experimental data. walisongo.ac.id

The ring-puckering motion of the azetidinium cation could also influence the binding, a phenomenon that has been studied in other azetidinium-containing compounds. acs.org

Data from Theoretical Models

The following table summarizes the key parameters that would be derived from computational studies of hypothetical binding modes of the oxalate counterion with the 3-phenoxyazetidinium cation. The values presented are illustrative and based on findings from analogous systems in the literature. mdpi.combiorxiv.org

| Interaction Mode | Hypothetical Interacting Species | Key Interatomic Distances (Å) (Illustrative) | Relative Binding Energy (kcal/mol) (Illustrative) | Basis from Literature |

| Monodentate | 3-Phenoxyazetidinium & Oxalate | N-H···O: ~1.8 - 2.2 | 0 (Reference) | Energetically less favorable in many oxalate complexes. acs.org |

| Bidentate Chelating | Hypothetical Metal Ion & Oxalate | M-O: ~2.0 - 2.4 | -5 to -10 (vs. Monodentate) | Often the most stable binding mode in metal-oxalate complexes. mdpi.com |

| Bidentate Bridging | Two 3-Phenoxyazetidinium Cations & Oxalate | N-H···O: ~1.9 - 2.5 | Variable, depends on crystal packing | Common in solid-state structures of oxalate salts, leading to polymeric assemblies. researchgate.netnih.gov |

These theoretical investigations provide a foundational understanding of the structural possibilities for this compound. The bidentate bridging and chelating modes are generally more stable and thus more likely to be observed in solid-state structures or in the presence of metal ions.

Chemical Reactivity and Derivatization Studies of the 3 Phenoxyazetidine Core

Ring-Opening Reactions of the Azetidine (B1206935) Moiety

The strain within the azetidine ring makes it susceptible to ring-opening reactions, which are fundamental to its utility in synthetic chemistry. rsc.org These reactions can proceed through various pathways, largely dictated by the nature of the activating groups and the nucleophiles or electrophiles employed. magtech.com.cnnih.gov

Nucleophilic Ring-Opening Pathways and Product Characterization

The nucleophilic ring-opening of azetidines is a primary method for generating functionalized linear amines. nih.gov For these reactions to proceed, the azetidine nitrogen typically requires activation, often by conversion into an azetidinium salt, which enhances the electrophilicity of the ring carbons. magtech.com.cnnih.gov The regioselectivity of the nucleophilic attack is influenced by both electronic and steric factors. magtech.com.cn

In the case of 3-substituted azetidines, such as the 3-phenoxyazetidine (B1367254) core, nucleophilic attack can occur at either the C2 or C4 position. The outcome is often a result of a complex interplay between the substituents on the ring and the nitrogen atom. magtech.com.cnnih.gov Studies on various N-activated azetidinium ions have shown that the regioselectivity can be finely tuned. For instance, the ring-opening of chiral N-tosyl-2-phenylazetidine with various alcohols, catalyzed by copper(II) triflate, yields γ-amino ethers. rsc.org

A microreview focusing on the nucleophilic ring-opening of azetidiniums with diverse substitution patterns at C2, C3, and C4 highlights that these reactions often proceed with high stereoselectivity and regioselectivity. nih.gov The resulting polysubstituted linear amines are valuable synthetic intermediates. nih.gov Density Functional Theory (DFT) calculations have been employed to understand the parameters governing this regioselectivity. nih.gov

| Nucleophile | Substrate (General) | Conditions | Product Type | Ref. |

| Alcohols | N-Tosyl-2-phenylazetidine | Cu(OTf)₂, Quaternary ammonium (B1175870) salt, 0 °C | γ-Amino ethers | rsc.org |

| Thiols | N-Acylazetidines | Chiral Phosphoric Acid Catalyst | Desymmetrized thioesters | rsc.org |

| Halides (X⁻) | 2-Arylazetidine-2-carboxylate derived ammonium salts | Tetrabutylammonium halides (Bu₄NX) | Tertiary alkyl halides | researchgate.net |

| Organophosphorus | 3-Benzyloxyazetidinium Salts | - | Functionalized linear amines | researchgate.net |

Electrophilic Ring-Opening Transformations

While less common than nucleophilic pathways, electrophilic ring-opening of azetidines provides another route to functionalized amines. This typically involves reaction with electrophiles like acyl chlorides or chloroformates. researchgate.net The reaction of an azetidine with a chloroformate, for instance, can lead to either N-dealkylation or the formation of a ring-opened γ-chloroamine. researchgate.net The latter can subsequently cyclize to form an oxazinanone. researchgate.net

Palladium-catalyzed carbonylation of azetidines represents another form of electrophilic transformation, leading to the formation of β-lactams through CO insertion. acs.org The regioselectivity of this reaction is influenced by the steric and electronic properties of the substituents on the azetidine ring, with CO insertion generally favoring the less hindered or more electrophilic carbon. acs.org

Functional Group Transformations and Derivatization on the Phenoxy Substituent and Azetidine Nitrogen

The 3-phenoxyazetidine core offers multiple sites for further functionalization, including the azetidine nitrogen and the phenoxy ring, allowing for the synthesis of a wide array of derivatives.

The secondary amine of the azetidine ring is readily derivatized through standard N-acylation and N-alkylation reactions. For example, reaction with urea (B33335) via a fusion process provides a direct route to 3-phenoxy-1-azetidinecarboxamides, which are compounds of interest for their anticonvulsant properties. google.com This method is advantageous over routes involving more hazardous reagents like phosgene (B1210022) or nitrourea. google.com The nitrogen can also be functionalized with a tert-butoxycarbonyl (Boc) group, a common protecting group in organic synthesis. biosynth.com

The phenoxy group also presents opportunities for modification. Electrophilic aromatic substitution on the phenyl ring can introduce additional functional groups, although the conditions must be chosen carefully to avoid unwanted reactions with the azetidine ring. The presence of substituents on the phenoxy ring, such as chloro or phenylmethyl groups, can influence the compound's reactivity and lipophilicity. cymitquimica.com

Strain-Driven Reactivity in Novel Organic Transformations

The inherent ring strain of the azetidine moiety is a powerful driving force for novel organic transformations. rsc.orgrsc.orgresearchwithrutgers.com This "strain-release" reactivity enables reactions that would not be feasible with less strained ring systems. acs.org Azetidines can participate in various rearrangements and cycloaddition reactions, expanding their synthetic utility beyond simple functionalization or ring-opening. rsc.orgrsc.org

For example, the high ring strain associated with azabicyclo[1.1.0]butane, a related strained structure, has been exploited in a modular synthesis of azetidines through a 1,2-migration that cleaves the central C–N bond. acs.org While specific examples involving 3-phenoxyazetidine in such complex transformations are not extensively detailed in the provided results, the general reactivity profile of azetidines suggests its potential as a substrate in strain-driven reactions. rsc.orgrsc.orgmdpi.com These can include thermal or metal-catalyzed rearrangements and cycloadditions. rsc.orgacs.org

Exploration of Catalytic Applications as a Ligand Precursor or Chiral Auxiliary

Azetidine derivatives have emerged as valuable ligands and chiral auxiliaries in asymmetric catalysis. rsc.orgresearchgate.netmagtech.com.cn The rigid four-membered ring structure can create a well-defined chiral environment around a metal center, leading to high levels of stereocontrol in catalytic reactions. rsc.org

Chiral azetidine-derived ligands have been successfully employed in a range of asymmetric transformations, including additions of diethylzinc (B1219324) to aldehydes, Friedel-Crafts alkylations, and Michael-type reactions. researchgate.netresearchgate.net For instance, a chiral ligand synthesized from azetidine and (R)-BINOL has been used in a magnesium-catalyzed asymmetric ring-opening of aziridines. researchgate.net Similarly, C2-symmetric 2,4-disubstituted azetidine derivatives have shown high efficiency as catalytic chiral ligands in the asymmetric addition of diethylzinc to aldehydes. researchgate.net

Role of 3 Phenoxyazetidine Oxalate As a Modular Scaffold in Advanced Chemical Synthesis

Integration into Complex Polycyclic and Heterocyclic Molecular Architectures

The 3-phenoxyazetidine (B1367254) moiety is a valuable synthon for incorporation into complex molecular frameworks, including polycyclic and heterocyclic systems. Its rigid, three-dimensional structure can introduce specific conformational constraints that are often desirable in bioactive molecules. The ether linkage at the 3-position provides a stable connection point for aromatic systems, while the secondary amine of the azetidine (B1206935) ring offers a handle for further functionalization and integration into larger scaffolds.

A notable application of a closely related "reverse azetidine," or 3-oxy-azetidine, scaffold is in the design of selective estrogen receptor degraders (SERDs) for the treatment of endocrine-therapy-resistant breast cancer. nih.gov In this context, the 3-oxy-azetidine side arm is incorporated to modulate the conformation of the ligand and its interaction with the estrogen receptor. The synthesis involves the reaction of a protected 3-iodoazetidine (B8093280) with a substituted phenol (B47542) to form the 3-phenoxyazetidine core, which is then further elaborated. For instance, a 3-(4-(benzyloxy)phenoxy)azetidine derivative was synthesized and subsequently deprotected and alkylated to be coupled with a larger benzothiophene (B83047) core, yielding potent SERDs. nih.gov This integration of the azetidine ring close to the rigid core of the molecule was found to be crucial for inducing the desired pharmacological effect. nih.gov

The synthesis of such complex molecules often involves a multi-step sequence, as exemplified by the preparation of advanced SERD candidates. The general synthetic approach highlights the modularity of the 3-phenoxyazetidine unit, allowing for its strategic placement within a larger, polycyclic system.

Table 1: Exemplary Synthetic Scheme for Integration of a 3-Oxy-Azetidine Scaffold

| Step | Reactants | Reagents and Conditions | Product |

| 1 | t-butyl 3-iodoazetidine-1-carboxylate, 4-(benzyloxy)phenol | - | t-butyl 3-(4-(benzyloxy)phenoxy)azetidine-1-carboxylate |

| 2 | t-butyl 3-(4-(benzyloxy)phenoxy)azetidine-1-carboxylate | Trifluoroacetic acid (TFA), Dichloromethane | 3-(4-(Benzyloxy)phenoxy)azetidine |

| 3 | 3-(4-(Benzyloxy)phenoxy)azetidine | 1-bromo-3-fluoropropane or (1-ethoxycyclopropoxy)trimethylsilane | Alkylated azetidine derivatives |

| 4 | Alkylated azetidine derivatives | Pd/C, H₂ | Deprotected phenol derivatives |

| 5 | Deprotected phenol derivatives | Appropriate precursor synthon | Final complex polycyclic molecule |

This table is a generalized representation based on synthetic strategies described in the literature. nih.gov

Furthermore, the versatility of the 3-phenoxyazetidine scaffold extends to its use in constructing various other heterocyclic systems. The azetidine nitrogen can participate in annulation reactions to form fused or bridged bicyclic systems, which are of significant interest in drug discovery for exploring novel chemical space. bham.ac.ukbham.ac.uk

Rational Design of Novel Azetidine-Containing Scaffolds for Chemical Diversification

The rational design of novel molecular scaffolds is a key strategy in drug discovery to generate libraries of compounds with diverse biological activities. The 3-phenoxyazetidine core is an excellent starting point for such endeavors due to its inherent structural features and multiple points for diversification. smolecule.comnih.gov

The design principles for creating novel azetidine-containing scaffolds often focus on:

Three-Dimensionality: The non-planar nature of the azetidine ring helps to populate underexplored areas of chemical space, moving away from the flat, aromatic structures that have traditionally dominated screening libraries. bham.ac.ukbham.ac.uk

Vectorial-Exit Trajectories: The substituents on the azetidine ring project into distinct vectors in three-dimensional space, allowing for the controlled spatial arrangement of functional groups.

Modularity: The phenoxy group, the azetidine nitrogen, and potentially other positions on the azetidine ring can be independently modified, leading to a high degree of chemical diversity from a common core.

Research efforts have focused on developing synthetic routes to bicyclic, N-heterocycle-containing scaffolds starting from stereochemically defined azetidine rings. bham.ac.uk These methods can produce fused and bridged systems, which can be further decorated using diversity-oriented synthesis approaches to create extensive compound libraries for biological screening. bham.ac.ukbham.ac.uk For example, intramolecular Buchwald-Hartwig C-N amination has been proposed as a method to create novel bridged and fused azetidine-containing three-dimensional scaffolds. bham.ac.uk

The diversification of the 3-phenoxyazetidine scaffold can be achieved through various chemical transformations:

N-functionalization: The secondary amine of the azetidine ring can be readily acylated, alkylated, or used in reductive amination reactions to introduce a wide range of substituents.

Modification of the Phenoxy Group: The aromatic ring of the phenoxy group can be substituted with various functional groups to modulate electronic properties and create additional interaction points with biological targets.

Ring-Opening and Expansion Reactions: The strained azetidine ring can be a substrate for ring-opening or ring-expansion reactions, leading to the formation of larger heterocyclic systems.

The development of such diverse scaffolds from a single precursor like 3-phenoxyazetidine oxalate (B1200264) significantly streamlines the drug discovery process by providing access to a multitude of structurally distinct molecules. nih.gov

Bioisosteric Replacement Studies (Structural Focus) for Scaffold Derivatization

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to optimize the physicochemical and pharmacological properties of a lead compound by replacing a functional group with another that has similar spatial and electronic characteristics. researchgate.netdrughunter.comnih.gov This approach can be applied to the 3-phenoxyazetidine scaffold to fine-tune its properties for specific applications.

The key areas for bioisosteric replacement in the 3-phenoxyazetidine scaffold include:

The Phenoxy Group: The phenyl ring can be replaced by other aromatic or heteroaromatic rings to alter properties such as solubility, metabolic stability, and target interactions. For example, replacing a phenyl ring with a pyridine (B92270) or pyrimidine (B1678525) ring can introduce hydrogen bond acceptors and change the dipole moment of the molecule.

The Ether Linkage: The oxygen atom of the phenoxy group can be replaced with other linkers, such as a sulfur atom (thioether), a methylene (B1212753) group (benzyl), or an amino group (aniline derivative), to explore different conformational preferences and chemical stabilities.

The Azetidine Ring: The azetidine ring itself can be considered a bioisostere for other small, constrained rings like cyclobutane (B1203170) or oxetane. This type of "scaffold hopping" can lead to the discovery of novel chemotypes with improved properties. researchgate.net

Table 2: Potential Bioisosteric Replacements for the 3-Phenoxyazetidine Scaffold

| Original Moiety | Potential Bioisostere | Rationale for Replacement |

| Phenyl ring | Pyridyl, Pyrimidinyl, Thienyl | Modulate electronics, introduce H-bond acceptors/donors, alter solubility |

| Ether oxygen | Thioether, Methylene, Amine | Change bond angles, polarity, and metabolic stability |

| Azetidine ring | Cyclobutane, Oxetane, Pyrrolidine | Alter ring pKa, conformational rigidity, and vectoral projection of substituents |

Design of Azetidine Analogues for Methodological Development in Synthetic Chemistry

The unique reactivity and structural properties of azetidines, including 3-phenoxyazetidine, make them valuable tools for the development of new synthetic methodologies. The inherent ring strain of the four-membered ring can be harnessed to drive reactions that would not be feasible with larger, less strained heterocycles.

The synthesis of functionalized azetidines is an active area of research, as these compounds serve as building blocks for more complex molecules. For instance, methods have been developed for the synthesis of 3-substituted azetidine-3-carboxylic acid esters, including 3-phenoxy derivatives, through the nucleophilic substitution of 3-bromoazetidines. rsc.org These functionalized azetidines can then be used as starting materials to develop new reactions and synthetic strategies.

The design of azetidine analogues for methodological development can focus on several aspects:

Conformationally Restricted Analogues: The synthesis of rigid, polycyclic systems containing an azetidine ring can lead to the development of new catalytic processes and stereoselective transformations. mdpi.com

Precursors for Ring-Opening/Expansion Reactions: Azetidines functionalized with specific groups can be designed to undergo controlled ring-opening or ring-expansion reactions, providing access to other important heterocyclic systems.

Chiral Scaffolds: The development of enantioselective syntheses of 3-substituted azetidines provides access to chiral building blocks that are valuable for asymmetric synthesis.

The utility of azetidines as synthons is highlighted in the synthesis of various heterocyclic compounds. For example, the [3+1] cycloaddition reaction of azomethine ylides with isocyanides has been developed for the synthesis of functionalized azetidines. rsc.org Such methodological advancements, often utilizing azetidine derivatives, expand the toolbox of synthetic chemists and enable the construction of increasingly complex and novel molecular architectures.

Future Research Directions and Emerging Applications

Exploration of Asymmetric Synthesis Approaches for Phenoxyazetidine Systems

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. nih.gov The development of asymmetric synthetic routes to produce specific stereoisomers of 3-phenoxyazetidine (B1367254) and its derivatives is a critical area of future research. While methods for the synthesis of racemic 3-phenoxyazetidines are known, the focus is shifting towards enantioselective approaches to access single-enantiomer products. google.comgoogle.comgoogle.com

One promising direction lies in the use of chiral catalysts or auxiliaries to control the stereochemical outcome of the cyclization reaction that forms the azetidine (B1206935) ring. tcichemicals.com For instance, the enantioselective synthesis of (3R,4S)-1-(2-Chloroethyl)-3-phenoxy-4-((4S)-2...3-phenoxyazetidine-2-carbaldehyde has been documented, demonstrating the feasibility of achieving high stereocontrol in phenoxyazetidine systems. amazonaws.com Future work will likely involve the screening of a broader range of chiral catalysts, including transition metal complexes and organocatalysts, to optimize reaction conditions and expand the substrate scope. rsc.orgnih.govjchemlett.comsnnu.edu.cn The development of catalytic asymmetric methods would be a significant advancement over classical resolution techniques, which are often less efficient. nih.govtcichemicals.com

Furthermore, the exploration of enzymatic resolutions and desymmetrization strategies for prochiral precursors could provide alternative and highly efficient pathways to chiral phenoxyazetidines. The inherent stereospecificity of enzymes could be harnessed to selectively produce one enantiomer over the other.

Advanced Computational Modeling for Predictive Synthesis and Reactivity Design

Computational chemistry has emerged as a powerful tool in modern drug discovery and chemical synthesis, enabling the prediction of reaction outcomes and the rational design of novel molecules. thescience.dev In the context of 3-phenoxyazetidine oxalate (B1200264), advanced computational modeling will play a pivotal role in several key areas.

Predictive models can be employed to guide the synthesis of azetidines by forecasting the feasibility and selectivity of various synthetic routes. thescience.devresearchgate.net By calculating parameters such as activation energies and transition state geometries, researchers can screen potential starting materials and catalysts in silico, thereby reducing the need for extensive empirical experimentation. escholarship.org This is particularly valuable for the challenging synthesis of strained four-membered rings like azetidine. thescience.dev Recent studies have shown that computational models can accurately predict which combinations of reactants will successfully form azetidines, expanding the accessible chemical space for these compounds. thescience.dev

Moreover, computational methods can be used to investigate the reactivity of the 3-phenoxyazetidine ring system. Density Functional Theory (DFT) calculations can elucidate the electronic structure and predict the most likely sites for nucleophilic or electrophilic attack. This understanding is crucial for designing reactions where 3-phenoxyazetidine oxalate acts as a precursor for more complex molecules. Modeling can also predict the conformational preferences of the azetidine ring and how the phenoxy substituent influences its geometry and reactivity.

Development of this compound as a Precursor for Undiscovered Heterocyclic Systems

The strained nature of the azetidine ring makes it a versatile building block in organic synthesis, capable of undergoing ring-opening and ring-expansion reactions to form larger, more complex heterocyclic structures. rsc.orgresearchgate.net This reactivity positions this compound as a valuable precursor for the synthesis of novel and potentially undiscovered heterocyclic systems.

One promising avenue of research is the exploration of ring-opening reactions with various nucleophiles. The phenoxy group can influence the regioselectivity of this ring-opening, potentially leading to the formation of unique substitution patterns on the resulting acyclic amine. These functionalized amines can then be used as intermediates in the synthesis of other heterocycles. For example, treatment of 3-bromoazetidines with potassium phenoxide has been shown to yield 3-phenoxyazetidine derivatives, and these strained rings are excellent candidates for nucleophilic ring-opening or ring-expansion reactions to produce highly substituted acyclic amines or expanded ring systems. rsc.org

Furthermore, cycloaddition reactions involving the azetidine ring or its derivatives could lead to the formation of fused or spirocyclic heterocyclic systems. The development of new catalytic methods to control the regio- and stereoselectivity of these transformations will be a key area of investigation. The synthesis of novel heterocycles is of significant interest in medicinal chemistry, as these new scaffolds can serve as the basis for the discovery of drugs with novel mechanisms of action. astate.eduresearchgate.netekb.eg

Expanding the Scope of Azetidine Ring System Applications in Materials Science and Polymer Chemistry

The unique properties of the azetidine ring, including its rigidity and reactivity, make it an attractive component for the development of advanced materials and polymers. The incorporation of azetidine moieties into polymer backbones or as pendant groups can impart novel thermal, mechanical, and optical properties. nih.govacs.orglboro.ac.ukscispace.com

A key area of future research is the use of azetidine-containing monomers in polymerization reactions. The cationic ring-opening polymerization of azetidines and their derivatives is a known method for producing polyamines. researchgate.net The presence of the phenoxy group in this compound could influence the polymerization process and the properties of the resulting polymer.

Moreover, the ability of the azetidine ring to undergo ring-opening reactions provides a powerful tool for post-polymerization modification. nih.govacs.orglboro.ac.uk Polymers containing pendant azetidine rings can be crosslinked or functionalized by reacting the azetidine moiety, allowing for the tuning of material properties. Recent research has demonstrated that polymers with azetidine frameworks can be transformed into new polymeric materials with different properties through acid-mediated ring-opening reactions. nih.govacs.orglboro.ac.uk These polymers have shown promise as materials with high refractive indices and good photopatternability, making them suitable for applications in electronic and optoelectronic devices. nih.govacs.org The development of new polymerization methods and the exploration of the properties of phenoxy-substituted azetidine-containing polymers will be a vibrant area of future research.

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for quantifying oxalate content in 3-phenoxyazetidine oxalate, and how do they differ in sensitivity?

- Methodology : High-performance liquid chromatography (HPLC) with enzyme reactors is widely used for quantifying oxalate due to its specificity for complex matrices . For higher sensitivity, capillary electrophoresis (CE) or ion chromatography (IC) can separate oxalate from interfering anions, with detection limits as low as 0.1 µg/mL . Acid extraction (e.g., HCl) followed by centrifugation and filtration is critical to isolate oxalate from organic matrices . Validate methods using spiked recovery experiments to account for matrix effects.

Q. How can researchers optimize synthetic routes for this compound to improve yield and purity?

- Methodology : Utilize ultrasound-assisted synthesis to enhance reaction kinetics and reduce byproducts, as demonstrated for structurally related azetidine derivatives . Control pH and temperature during oxalate salt formation to avoid hydrolysis of the azetidine ring. For example, maintaining a pH of 3.0–4.0 during crystallization improves salt stability . Purification via recrystallization in ethanol/water mixtures (e.g., 70:30 v/v) can yield >95% purity .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodology :

- NMR : Use H and C NMR to confirm the azetidine ring structure and phenoxy substitution patterns. For example, the azetidine C-H protons typically resonate at δ 3.5–4.5 ppm .

- FT-IR : Identify oxalate coordination via C=O stretching bands (~1680 cm) and azetidine N-H bending (~1550 cm) .

- XRD : Resolve crystal lattice parameters to distinguish between polymorphs, which may affect solubility and stability .

Advanced Research Questions

Q. How does the oxalate counterion influence the biological activity of 3-phenoxyazetidine derivatives?

- Methodology : Compare the pharmacokinetics of this compound with other salts (e.g., hydrochloride) in vitro. For example, oxalate salts may enhance water solubility but alter receptor binding affinity due to chelation with divalent cations (e.g., Ca) in biological fluids . Assess bioavailability using Caco-2 cell monolayers and measure logP values to correlate solubility with membrane permeability .

Q. What experimental strategies resolve contradictions in reported cytotoxicity data for this compound?

- Methodology : Standardize cell culture conditions (e.g., serum-free media to avoid oxalate binding with calcium in FBS) and control pH (≤6.5) to prevent oxalate precipitation . Use isogenic cell lines to isolate genetic factors influencing sensitivity. For example, cells overexpressing oxalate transporters (e.g., SLC26A6) may show higher susceptibility . Validate findings with orthogonal assays (e.g., apoptosis markers vs. metabolic activity tests) .

Q. How can computational modeling predict the interaction of this compound with neuronal receptors?

- Methodology : Perform molecular docking studies using crystal structures of muscarinic receptors (e.g., M1/M4 subtypes) to identify binding sites for the azetidine moiety. Density functional theory (DFT) calculations can optimize ligand conformations and predict binding energies . Validate models with site-directed mutagenesis of key receptor residues (e.g., Tyr 106 in M1) .

Q. What role does oxalate play in modulating the environmental stability of this compound?

- Methodology : Conduct accelerated degradation studies under varying humidity (40–80% RH) and temperature (25–60°C). Oxalate’s hygroscopicity may promote hydrolysis of the azetidine ring, detectable via HPLC tracking of degradation products (e.g., phenoxyacetic acid) . Use Arrhenius modeling to extrapolate shelf-life under standard storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.